molecular formula C13H20ClN B6176640 rac-(3R,4S)-3-ethyl-4-(4-methylphenyl)pyrrolidine hydrochloride, trans CAS No. 2550997-25-4

rac-(3R,4S)-3-ethyl-4-(4-methylphenyl)pyrrolidine hydrochloride, trans

Cat. No. B6176640
CAS RN: 2550997-25-4
M. Wt: 225.8
InChI Key:
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Description

The compound “rac-(3R,4S)-3-ethyl-4-(4-methylphenyl)pyrrolidine hydrochloride, trans” is a pyrrolidine derivative. Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular weight of 241.72 .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “rac-(3R,4S)-3-ethyl-4-(4-methylphenyl)pyrrolidine hydrochloride, trans” is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The compound also contains an ethyl group and a 4-methylphenyl group . The InChI code for the compound is 1S/C12H15NO2.ClH/c1-8-2-4-9 (5-3-8)10-6-13-7-11 (10)12 (14)15;/h2-5,10-11,13H,6-7H2,1H3, (H,14,15);1H/t10-,11+;/m0./s1 .

It is stored at room temperature . More specific physical and chemical properties are not available in the retrieved data.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The pyrrolidine scaffold is of great interest in drug discovery due to its versatility and the possibility to efficiently explore the pharmacophore space . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-3-ethyl-4-(4-methylphenyl)pyrrolidine hydrochloride, trans involves the following steps: 1) synthesis of 3-ethyl-4-(4-methylphenyl)pyrrolidine, 2) resolution of the racemic mixture, and 3) conversion of the desired enantiomer to the hydrochloride salt.", "Starting Materials": [ "4-methylbenzaldehyde", "ethylamine", "sodium cyanoborohydride", "hydrochloric acid", "diethyl ether", "sodium hydroxide", "hexane" ], "Reaction": [ "Step 1: Synthesis of 3-ethyl-4-(4-methylphenyl)pyrrolidine", "a) Condensation of 4-methylbenzaldehyde and ethylamine in the presence of sodium cyanoborohydride to form 3-ethyl-4-(4-methylphenyl)pyrrolidine", "b) Purification of the product by column chromatography", "Step 2: Resolution of the racemic mixture", "a) Treatment of the racemic mixture with a resolving agent such as tartaric acid to form diastereomeric salts", "b) Separation of the diastereomers by recrystallization", "c) Conversion of the desired enantiomer to the free base form", "Step 3: Conversion of the desired enantiomer to the hydrochloride salt", "a) Dissolution of the free base in diethyl ether", "b) Addition of hydrochloric acid to form the hydrochloride salt", "c) Isolation of the product by filtration and washing with hexane" ] }

CAS RN

2550997-25-4

Product Name

rac-(3R,4S)-3-ethyl-4-(4-methylphenyl)pyrrolidine hydrochloride, trans

Molecular Formula

C13H20ClN

Molecular Weight

225.8

Purity

95

Origin of Product

United States

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